The synthesis of MB05032 involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
MB05032's molecular structure is characterized by a disubstituted 2-aminothiazole core, which allows it to interact effectively with the adenosine monophosphate binding site on fructose-1,6-bisphosphatase. Although detailed structural data such as crystallography images are not provided in this context, its design facilitates significant binding interactions that enhance its inhibitory potency .
MB05032 primarily engages in inhibition reactions with fructose-1,6-bisphosphatase. The mechanism involves binding at the adenosine monophosphate site, leading to reduced enzymatic activity without undergoing significant oxidation or reduction reactions under physiological conditions. The specificity of this interaction is crucial for its function as an inhibitor .
The inhibition process does not require additional reagents beyond MB05032 itself, highlighting its efficiency as a direct inhibitor. The primary product formed from this interaction is an inhibited enzyme complex that diminishes gluconeogenesis .
The mechanism by which MB05032 exerts its effects involves competitive inhibition at the adenosine monophosphate binding site on fructose-1,6-bisphosphatase. This binding prevents substrate access and effectively reduces enzyme activity. Data indicate that MB05032 achieves maximal inhibition at low concentrations (IC50 values ranging from 16 nM for human liver FBPase) compared to natural inhibitors like adenosine monophosphate (IC50 = 1 µM) and other mimetics .
MB05032 is typically presented as a solid compound at room temperature. Specific physical properties such as melting point and solubility in solvents like dimethyl sulfoxide have been noted, indicating its stability under various conditions .
The chemical properties include its stability in aqueous solutions and low oral bioavailability (<2%), which are critical considerations for therapeutic applications. The compound's structural characteristics facilitate its role as an effective inhibitor without undergoing significant degradation during metabolic processes .
MB05032 has several notable applications in scientific research:
MB05032 represents a pinnacle of rational drug design targeting a critical metabolic control point in type 2 diabetes (T2D) – the gluconeogenic enzyme fructose-1,6-bisphosphatase (FBPase). This potent, selective inhibitor of FBPase emerged from systematic efforts to develop AMP mimetics capable of suppressing pathological hepatic glucose production (HGP) without the limitations of earlier gluconeogenesis inhibitors. By specifically targeting the allosteric AMP binding site, MB05032 achieves profound suppression of gluconeogenesis across multiple precursor pathways, offering a mechanism-based approach to correct fasting and postprandial hyperglycemia in T2D. Its development exemplifies the translation of structural biology and enzymology into targeted therapeutics for metabolic disease [3] [5] [8].
FBPase occupies a pivotal position in gluconeogenesis, catalyzing the irreversible hydrolysis of fructose-1,6-bisphosphate (F1,6-BP) to fructose-6-phosphate – a committed step toward glucose production. This cytosolic enzyme exists as a homotetramer (each subunit ~36.7 kDa) with each monomer containing a substrate binding site and a distinct allosteric AMP binding site. The enzyme's activity is regulated through sophisticated conformational transitions between active (R) and inactive (T) states. While substrates and fructose-2,6-bisphosphate (F2,6-BP) stabilize the active conformation, AMP binding stabilizes the inactive T-state through induction of a 15-17° rotation between dimers and stabilization of the disengaged loop conformation (residues 52-72) [1] [4] [7].
In T2D pathogenesis, FBPase dysregulation manifests through two complementary mechanisms:
The enzyme exists as tissue-specific isoforms (liver/kidney FBP1 and muscle FBP2), with FBP1 being the predominant form responsible for hepatic gluconeogenesis. Its position downstream of the triose phosphate pool enables it to integrate flux from all gluconeogenic precursors (lactate, glycerol, amino acids), making it an ideal target for comprehensive suppression of pathological glucose overproduction [4] [7].
Table 1: Key FBPase Inhibitor Classes and Their Characteristics [1] [3] [4]
Inhibitor Class | Representative Compounds | Binding Site | Mechanism | IC₅₀/Inhibition |
---|---|---|---|---|
AMP Mimetics | MB05032, MB07729 | AMP allosteric site | Stabilizes inactive T-state | 16 nM (MB05032) |
Natural Product Derivatives | Compounds 15 & 16 (achyrofuran-based) | AMP site | Competitive with AMP | Comparable to AMP |
Anilinoquinazolines | OC252, Wright compounds | Novel allosteric site (subunit interface) | Uncompetitive inhibition | Variable |
Benzoxazole Sulfonamides | Benzoxazole benzene sulfonamide | Novel allosteric site | Allosteric inhibition | Variable |
Indole Derivatives | Compound A, 22f, 22g | AMP site/adjacent pockets | Allosteric inhibition | 0.10 - 0.42 µM |
Substrate Site Inhibitors | Fructose-2,6-bisphosphate | Substrate site | Competitive with F1,6-BP | Physiological regulator |
Targeting FBPase for therapeutic intervention presents unique challenges and opportunities centered on binding site selection:
Limitations of Active Site Targeting: The substrate binding site presents formidable druggability challenges. It is highly polar, requiring inhibitors to compete with F1,6-BP (KM = 2.7 μM), which accumulates upstream upon inhibition. Furthermore, the natural competitive inhibitor F2,6-BP is present in micromolar concentrations and subject to complex hormonal regulation, making effective competition pharmacologically challenging [1] [4] [7].
AMP Site Advantages: The AMP binding site offers distinct pharmacological advantages:
Pathway Selectivity: Inhibition specifically targets gluconeogenesis without affecting glycolysis, glycogenolysis, or the TCA cycle – critical for avoiding off-target metabolic disruptions [1] [3] [5].
Historical Challenges and Breakthroughs: Early efforts to target the AMP site faltered due to difficulties in mimicking the phosphate group's critical ionic interactions while achieving cell permeability and metabolic stability. AMP itself (IC50 ~1 μM) is pharmacologically unsuitable due to rapid degradation and lack of specificity. The discovery that non-nucleotide scaffolds could engage the AMP pocket through novel binding motifs enabled the development of MB05032 as a true drug-like AMP mimetic [3] [5] [8].
MB05032 ([5-[2-amino-5-(2-methylpropyl)-4-thiazolyl]-2-furanyl]phosphonic acid) emerged as the solution to these challenges. With an IC50 of 16 nM against human liver FBPase, it exhibits >60-fold greater potency than AMP while bearing minimal structural resemblance to the natural nucleotide. Crucially, it achieves this through strategic replacement of the ribose-phosphate moiety with a metabolically stable phosphonate group, while retaining critical interactions with AMP site residues (Thr27, Gly28, Glu29, Lys112) via its thiazole-furan core [3] [5].
Table 2: Structural and Functional Features of MB05032 [3] [5] [8]
Property | MB05032 | Natural AMP | Therapeutic Advantage |
---|---|---|---|
Chemical Class | Phosphonate-containing thiazolyl furan | Nucleotide monophosphate | Metabolic stability |
FBPase Inhibition (IC₅₀) | 16 nM (Human liver) | 1,000-3,300 nM | 60-200-fold increased potency |
Binding Site | AMP allosteric site | AMP site | Specificity for FBPase |
Key Binding Interactions | Thr27, Gly28, Glu29, Lys112 | Adenine: Arg140, Tyr113; Ribose: Ser118; Phosphate: Arg140, Arg87, Arg84 | Mimics AMP function without structural similarity |
Selectivity | >100-fold vs. AMP deaminase, adenylate kinase, glycogen phosphorylase | Low (binds multiple AMP sites) | Reduced off-target effects |
Cell Permeability | Low (polar phosphonate) | Low | Addressed via prodrug (CS-917/MB06322) |
In Vivo Glucose Lowering | Dose-dependent (3-300 mg/kg prodrug in ZDF rats) | Not achievable | Oral efficacy demonstrated |
The development of MB05032 exemplifies the power of structure-based drug design applied to metabolic disease targets:
Structure-Guided Scaffold Optimization: The design trajectory began with detailed analysis of the human FBPase-AMP co-crystal structure (PDB:1FTA). Computational docking identified that potent inhibition required: (1) a negatively charged moiety to mimic the AMP phosphate, forming salt bridges with Arg140, Arg87, and Arg84; (2) hydrogen-bond acceptors/donors to replace ribose interactions; (3) a hydrophobic element mimicking the adenine ring. MB05032's phosphonate group satisfied the first requirement with superior metabolic stability over phosphate esters. The thiazole ring nitrogen and amino group provided hydrogen bonding functionality, while the isobutyl chain occupied a hydrophobic pocket adjacent to the adenine site [1] [3] [5].
Validation Through Crystallography: Solving the co-crystal structure of MB05032 bound to FBPase (PDB:2JJK) confirmed critical design features. The phosphonate group forms bidentate ionic interactions with Arg140 and hydrogen bonds with Ser118 and Tyr113. The furan-thiazole core occupies the ribose pocket, with the thiazole nitrogen hydrogen-bonding to Thr27 and the 2-amino group interacting with Glu29. The 5-isobutyl substituent extends into a hydrophobic cleft formed by Ile118, Phe121, and Met130 – a region not fully exploited by AMP. This comprehensive engagement explains MB05032's exceptional potency and specificity [3] [5].
Prodrug Innovation (CS-917): To overcome the polar phosphonate's limited oral bioavailability, MB05032 was advanced as the bis-amidate prodrug MB06322 (CS-917). This prodrug undergoes sequential activation: first, esterase cleavage produces the monoamidate intermediate (MB05031); second, phosphoramidase-mediated hydrolysis releases the active phosphonic acid MB05032. This two-step activation occurs preferentially in hepatocytes, enhancing liver targeting while minimizing systemic exposure. In Zucker Diabetic Fatty (ZDF) rats, oral CS-917 administration (3-300 mg/kg) produced dose-dependent reductions in fasting plasma glucose (up to 50%) without hypoglycemia or significant lactate elevation, validating the liver-targeted approach [3] [5] [8].
Therapeutic Validation and Legacy: In preclinical models, MB05032 demonstrated:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2